L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl-
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Overview
Description
L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl-: is a complex peptide composed of multiple amino acids, including L-proline, L-glycine, and L-arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl- typically involves classical peptide synthesis methods. These methods often utilize protective groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to protect the amino groups during the reaction . The peptide bonds are formed using coupling reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) under mild conditions .
Industrial Production Methods
Industrial production of such peptides can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . This method is highly efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds can occur under harsh conditions.
Reduction: Reduction of disulfide bonds within the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of smaller peptide fragments, while reduction can yield peptides with reduced disulfide bonds .
Scientific Research Applications
L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the production of bioactive peptides for pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, L-proline residues can influence protein folding by stabilizing specific conformations .
Comparison with Similar Compounds
Similar Compounds
L-Proline: A single amino acid with unique properties in protein folding.
L-Arginine: Known for its role in nitric oxide synthesis and cardiovascular health.
L-Glycine: The simplest amino acid, involved in various metabolic processes.
Uniqueness
L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to form stable structures and interact with various biological targets makes it valuable for research and industrial applications .
Properties
CAS No. |
192565-50-7 |
---|---|
Molecular Formula |
C34H57N13O8 |
Molecular Weight |
775.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H57N13O8/c35-33(36)40-14-1-7-20(27(49)44-22(9-3-15-41-34(37)38)30(52)47-18-6-12-25(47)32(54)55)43-26(48)19-42-28(50)23-10-4-16-45(23)31(53)24-11-5-17-46(24)29(51)21-8-2-13-39-21/h20-25,39H,1-19H2,(H,42,50)(H,43,48)(H,44,49)(H,54,55)(H4,35,36,40)(H4,37,38,41)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
DNCFXXRVWWJWDL-OOPVGHQCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
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